Cas no 959-26-2 (Bis(2-hydroxyethyl) terephthalate)

Bis(2-hydroxyethyl) terephthalate structure
959-26-2 structure
Nome del prodotto:Bis(2-hydroxyethyl) terephthalate
Numero CAS:959-26-2
MF:C12H14O6
MW:254.235964298248
MDL:MFCD00081066
CID:804603
PubChem ID:87560957

Bis(2-hydroxyethyl) terephthalate Proprietà chimiche e fisiche

Nomi e identificatori

    • Bis(2-hydroxyethyl) Terephthalate
    • 1,4-Benzenedicarboxylicacid, 1,4-bis(2-hydroxyethyl) ester
    • BHET
    • Terephthalic Acid Bis(2-hydroxyethyl) Ester
    • 1,4-benzenedicarboxylic acid, bis(2-hydroxyethyl) ester
    • bis(beta-hydroxyethyl) terephthalate
    • bis(ethylene glycol) terephthalate
    • bis(hydroxyethyl) terephthalate
    • Bis(2-hydroxyethyl)terephthalate
    • QPKOBORKPHRBPS-UHFFFAOYSA-N
    • J61IL5R964
    • bis-(2-hydroxyethyl) terephthalate
    • TEREPHTHALICACIDBIS(2-HYDROXYETHYL)ESTER
    • 1,4-Benzenedicarboxylic acid, 1,4-bis(2-hydroxyethyl) ester
    • Glycol terephthalate
    • Terephthalic acid, bis(2-hydroxyethyl) ester
    • bis(2-hydroxyeth
    • 1,4-Benzenedicarboxylic acid, bis(2-hydroxyethyl) ester (9CI)
    • Ethylene glycol, terephthalate (2:1) (8CI)
    • Terephthalic acid, bis(2-hydroxyethyl) ester (6CI, 8CI)
    • B 419409
    • BHET(J)
    • BHET-N
    • Bis(2-hydroxyethyl) 1,4-benzenedicarboxylate
    • Bis(β-hydroxyethyl) terephthalate
    • Di-2-hydroxyethyl terephthalate
    • Nisso BHET
    • Terephthalic acid diethylene glycol ester
    • Terephthalic acid diglycol ester
    • CHEBI:231672
    • Bis(2-hydroxyethyl) Terephthalate (>80%)
    • bis-(beta-hydroxyethyl)-terephthalate
    • bis(2-hydroxyethyl) benzene-1,4-dicarboxylate
    • F71477
    • HSDB 5775
    • bis(2-hydroxyethyl)benzene-1,4-dicarboxylate
    • C8X
    • MFCD00081066
    • DB-129735
    • ETHYLENE GLYCOL, TEREPHTHALATE (2:1)
    • BHET; BHET(J); BHET-N
    • 1,4-bis(hydroxyethyl) terephthalate
    • bis (2-hydroxyethyl) terephthalate
    • 41479-14-5
    • LINEAR PET MONOMER + BHT, 1ST SERIES
    • Bis(-hydroxyethyl) terephthalate
    • Bis(2-hydroxyethyl) terephthalate #
    • NS00022907
    • bis-hydroxylethyl terephthalate
    • UNII-J61IL5R964
    • bis-(2-hydroxyethyl)-terephthalate
    • EINECS 213-497-6
    • Q865947
    • BIS(.BETA.-HYDROXYETHYL) TEREPHTHALATE [HSDB]
    • 959-26-2
    • BS-49322
    • SY057424
    • DTXSID3052644
    • SCHEMBL26378
    • B3429
    • 1,4-bis(2-hydroxyethyl) benzene-1,4-dicarboxylate
    • bishydroxyethylterephthalate
    • Bis(2-hydroxyethyl) terephthalate
    • MDL: MFCD00081066
    • Inchi: 1S/C12H14O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4,13-14H,5-8H2
    • Chiave InChI: QPKOBORKPHRBPS-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(C(OCCO)=O)=CC=1)OCCO

Proprietà calcolate

  • Massa esatta: 254.07900
  • Massa monoisotopica: 254.079
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 8
  • Complessità: 242
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 93.1
  • Conta Tautomer: niente
  • XLogP3: 1.7
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.2163 (rough estimate)
  • Punto di fusione: 104.0 to 111.0 deg-C
  • Punto di ebollizione: 317.45°C (rough estimate)
  • Punto di infiammabilità: 172.0±19.4 °C
  • Indice di rifrazione: 1.4790 (estimate)
  • PSA: 93.06000
  • LogP: -0.01520
  • Solubilità: Non determinato

Bis(2-hydroxyethyl) terephthalate Informazioni sulla sicurezza

Bis(2-hydroxyethyl) terephthalate Dati doganali

  • CODICE SA:2918199090
  • Dati doganali:

    Codice doganale cinese:

    2918199090

    Panoramica:

    SA: 2918199090. Altri alcoli contenenti, ma non altri, acidi ossicarbossilici (compresi anidride\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918199090 altri acidi carbossilici con funzione alcolica ma senza altra funzione ossigenata, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

Bis(2-hydroxyethyl) terephthalate Prezzodi più >>

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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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abcr
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abcr
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Terephthalic acid bis(2-hydroxyethyl) ester, 85%; .
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1PlusChem
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Bis(2-hydroxyethyl) terephthalate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Pyrrolidinium, 1-ethyl-2-oxo-1-(6-sulfohexyl)-, sulfate (1:1) ;  8 h, 0.1 MPa, 160 °C
Riferimento
Preparation of sulfonic acid functionalized pyrrolidone ionic liquid catalysts and its application in esterification reaction
, China, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 80 °C; 30 min, 80 °C
1.2 Catalysts: Triethylamine Solvents: Water ;  24 h, 180 °C
Riferimento
Catalytic Fabric Recycling: Glycolysis of Blended PET with Carbon Dioxide and Ammonia
Yang, Yang ; Sharma, Shriaya; Di Bernardo, Carlo; Rossi, Elisa; Lima, Rodrigo ; et al, ACS Sustainable Chemistry & Engineering, 2023, 11(30), 11294-11304

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Cobalt iron oxide (CoFe2O4) ,  1H-Imidazolium, 1-butyl-3-(9-carboxynonyl)-, acetate (1:1) ;  2.5 h, 205 °C
Riferimento
Glycolysis of polyethylene terephthalate: Magnetic nanoparticle CoFe2O4 catalyst modified using ionic liquid as surfactant
Wang, Tianlin; Zheng, Yue; Yu, Guangren; Chen, Xiaochun, European Polymer Journal, 2021, 155,

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 3-butyl-1-methyl-, (T-4)-tetrachlorocobaltate(2-) (2:1) Solvents: Ethylene glycol ;  1.5 h, 175 °C
Riferimento
First-Row Transition Metal-Containing Ionic Liquids as Highly Active Catalysts for the Glycolysis of Poly(ethylene terephthalate) (PET)
Wang, Qian; Geng, Yanrong; Lu, Xingmei; Zhang, Suojiang, ACS Sustainable Chemistry & Engineering, 2015, 3(2), 340-348

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Zinc oxide (ZnO) (metal heteroatom-doped) ,  Molybdenum Solvents: Ethylene glycol ;  1 h, rt → 180 °C
Riferimento
Method for alcoholysis of waste polyethylene terephthalate (PET) with ethylene glycol under catalysis of metal heteroatom-doped zinc oxide
, China, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Cyanamide Solvents: Ethylene glycol ;  5 h, 190 °C
Riferimento
Cyanamide as a Highly Efficient Organocatalyst for the Glycolysis Recycling of PET
Wang, Zishuai; Jin, Yu; Wang, Yaoqiang; Tang, Zequn; Wang, Shaojie; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(24), 7965-7973

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, 2-hydroxypropanoate (1:1) ;  10 h, 0.115 MPa, 200 °C
Riferimento
Preparation of sulfonic acid functionalized imidazolium ionic liquid catalysts and its and application
, China, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 20 min, 10 atm, 290 °C
Riferimento
Depolymerization method of polyester, and recovery process of polyester raw material monomers using the solution polymerization process
, Japan, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Zinc acetate ;  8 h, rt → 190 °C
Riferimento
Synthesis and evaluation of bifunctional monomers derived from postindustrial PET as crosslinking agents for acrylic monomers
Cruz-Aguilar, A.; Coreno, J.; Herrera-Gonzalez, A. M., Advanced Materials Research (Durnten-Zurich, 2014, 976, 59-63

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Manganese oxide (Mn3O4) ,  Aluminum magnesium oxide (Al2MgO4) ;  3 h, 190 °C
Riferimento
Highly porous magnesium aluminum oxide spinel-supported manganese oxide as reusable catalyst for glycolysis of postconsumer PET waste
Zhang, Haoxiang; Choi, Jong In; Choi, Jung-Weon; Jeong, Se-Min; Lee, Pyung-Soo; et al, Journal of Industrial and Engineering Chemistry (Amsterdam, 2022, 115, 251-262

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Iron oxide (Fe3O4) ,  3-Methylimidazolium chloride (reaction product with Ferric chloride) Solvents: Ethylene glycol ;  24 h, 190 °C
Riferimento
Paramagnetic ionic liquid-coated SiO2@Fe3O4 nanoparticles-The next generation of magnetically recoverable nanocatalysts applied in the glycolysis of PET
Cano, Israel ; Martin, Carmen; Fernandes, Jesum Alves; Lodge, Rhys W.; Dupont, Jairton ; et al, Applied Catalysis, 2020, 260,

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Titanium isopropoxide ,  Phosphonic acid, [2,4-bis(trimethoxysilyl)butyl]-, diethyl ester, polymer with d… Solvents: Benzene ;  2 h, rt
1.2 2 h, 160 °C
Riferimento
Supported catalysts based on phosphonate-functionalized siloxanes and metal compounds
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Iron oxide (Fe3O4) Solvents: Ethylene glycol ;  30 min, 210 °C
Riferimento
Fe3O4 Nanodispersions as Efficient and Recoverable Magnetic Nanocatalysts for Sustainable PET Glycolysis
Sun, Qian ; Zheng, Yuan-Yuan; Yun, Ling-Xia; Wu, Hao; Liu, Rong-Kun; et al, ACS Sustainable Chemistry & Engineering, 2023, 11(19), 7586-7595

Metodo di produzione 14

Condizioni di reazione
1.1 Catalysts: Zinc acetate ;  1 h, 0.8 bar, 200 °C
Riferimento
Dual catalytic activity of antimony (III) oxide: The polymerization catalyst for synthesis of polyethylene terephthalate also catalyze depolymerization
Mohammadi, Somayeh; Enayati, Mojtaba, Polymer Degradation and Stability, 2022, 206,

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Manganese oxide (MnO2) ,  Graphene (oxide) ;  10 min, 200 °C
Riferimento
Synthesis of two-dimensional holey MnO2/graphene oxide nanosheets with high catalytic performance for the glycolysis of poly(ethylene terephthalate)
Jin, Se Bin; Jeong, Jae-Min; Son, Seon Gyu; Park, Seung Hwa; Lee, Kyoung G.; et al, Materials Today Communications, 2021, 26,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Ethylene glycol Catalysts: Iron oxide (Fe3O4) ,  Carbon ;  120 min, 190 °C
Riferimento
Fe3O4-boosted MWCNT as an efficient sustainable catalyst for PET glycolysis
Al-Sabagh, A. M.; Yehia, F. Z.; Harding, David R. K.; Eshaq, Gh.; El Metwally, A. E., Green Chemistry, 2016, 18(14), 3997-4003

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: Cobalt iron oxide (CoFe2O4) ;  2.5 h, 195 °C
Riferimento
Catalytic glycolysis of polyethylene terephthalate (PET) by solvent-free mechanochemically synthesized MFe2O4 (M = Co, Ni, Cu and Zn) spinel
Anggo Krisbiantoro, Philip; Chiao, Yu-Wen; Liao, Weisheng; Sun, Jih-Peng; Tsutsumi, Daiki; et al, Chemical Engineering Journal (Amsterdam, 2022, 450,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Carbon Catalysts: Zinc acetate Solvents: Ethylene glycol ;  90 min, 190 °C
Riferimento
Method for photothermal degradation of polyester
, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione
1.1 Catalysts: tert-Butylamine ,  Lithium bromide Solvents: Ethylene glycol ;  10 min, pH 13, 0.2 atm, 210 °C
Riferimento
Efficient method and mechanism of depolymerization of PET under conventional heating and microwave radiation using t-BuNH2/Lewis acids
Trejo-Carbajal, Nayely; Ambriz-Luna, Karina I.; Herrera-Gonzalez, Ana M., European Polymer Journal, 2022, 175,

Metodo di produzione 20

Condizioni di reazione
1.1 Catalysts: Iron oxide (Fe3O4) Solvents: Ethylene glycol ;  15 min, 220 °C
Riferimento
Method for degrading waste polyester based on magnetically recyclable nanocatalyst
, China, , ,

Bis(2-hydroxyethyl) terephthalate Raw materials

Bis(2-hydroxyethyl) terephthalate Preparation Products

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